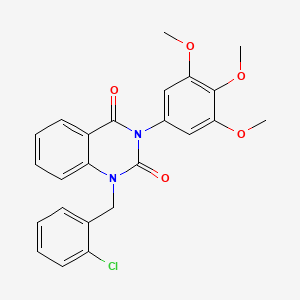![molecular formula C16H15NO5 B2762890 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde CAS No. 329222-76-6](/img/structure/B2762890.png)
4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde (MNB) is an aromatic aldehyde that has been widely studied in the scientific community due to its potential applications in a variety of fields. MNB has been used as a synthetic intermediate in the production of pharmaceuticals, fragrances, and other compounds. Additionally, MNB has been studied for its biological and physiological effects, as well as its potential to be used in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde is a compound involved in various chemical synthesis processes and studies of chemical properties. One area of application is in the regioselective protection of hydroxyl groups in similar compounds, such as the protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, which has been achieved with different protecting groups in yields ranging from 67-75% (Plourde & Spaetzel, 2002). Additionally, its analogues have been explored in the study of phase diagrams and thermal properties of organic systems, indicating its relevance in understanding organic material behavior under different conditions (Rai, Pandey, & Rai, 2016).
Optical and Photocatalytic Applications
In the realm of materials science, derivatives of 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde have been utilized to synthesize aluminum and zinc complexes with potential applications in optoelectronics due to their improved thermal stability, solubility, and photoluminescence properties. These complexes emit blue-green light, making them suitable for applications requiring light emission (Barberis & Mikroyannidis, 2006). Another study has focused on the growth of vanillin crystals , an analogue of 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde, for second harmonic generation applications in the near-IR wavelength region, demonstrating its utility in nonlinear optical applications (Singh, Singh, Singh, & Singh, 2001).
Environmental and Atmospheric Studies
Furthermore, studies on the heterogeneous reaction of coniferyl alcohol with NO3 radicals have yielded insights into the atmospheric chemistry of wood smoke emissions, where similar methoxyphenol compounds have been identified as marker compounds. This research helps in understanding the chemical behavior of such compounds in the atmosphere, including their interaction with radicals and potential impact on air quality (Liu, Wen, & Wu, 2017).
Catalysis and Oxidation Reactions
Moreover, 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde and its analogues find application in catalysis and oxidation reactions . For instance, the photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes has been investigated, highlighting the role of such compounds in selective photocatalytic processes under visible light irradiation, thereby contributing to the development of green chemistry solutions (Higashimoto et al., 2009).
Eigenschaften
IUPAC Name |
4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-11-7-14(4-5-15(11)17(19)20)22-10-13-8-12(9-18)3-6-16(13)21-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHMHLVFWHXKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,4-Dimethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2762808.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2762809.png)

![N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B2762813.png)
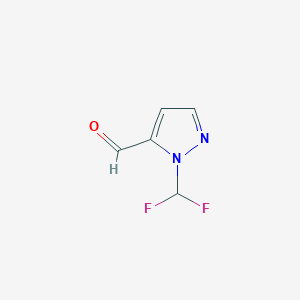
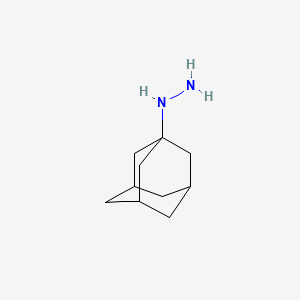
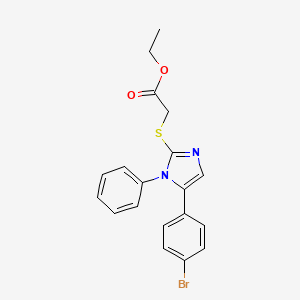
![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2762818.png)
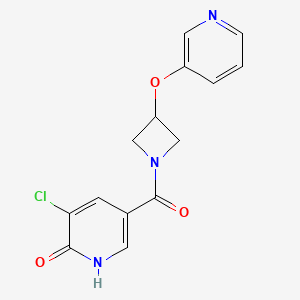
![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)
![Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2762821.png)
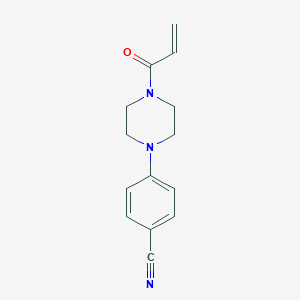
![N-[2-(3-Methoxyphenyl)ethyl]-1-methyl-4-nitropyrazol-3-amine](/img/structure/B2762826.png)
